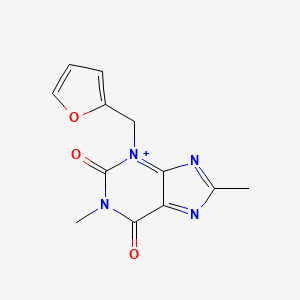
3-(Furan-2-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione is a compound that combines a furan ring with a purine structure. This unique combination of heterocyclic rings makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine. The presence of the furan ring imparts specific reactivity and properties to the compound, while the purine structure is known for its biological significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione typically involves the reaction of a furan derivative with a purine precursor. One common method involves the use of microwave-assisted conditions to facilitate the reaction. For example, furan-2-carboxylic acid can be reacted with a purine derivative in the presence of coupling reagents such as DMT/NMM/TsO− or EDC. The reaction is carried out in a microwave reactor, which significantly reduces the reaction time and improves the yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, biocatalytic methods using engineered microorganisms have been explored for the production of furan derivatives, offering a more sustainable and environmentally friendly approach .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Furan-2-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce dihydrofuran derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Furan-2-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.
Biology: The compound’s purine structure makes it relevant for studying nucleic acid interactions and enzyme inhibition.
Industry: It can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Furan-2-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione involves its interaction with specific molecular targets. The purine structure allows it to bind to nucleic acids and enzymes, potentially inhibiting their activity. The furan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative used in various chemical reactions.
5-Hydroxymethylfurfural (5-HMF): A furan derivative with applications in renewable energy and materials science.
2,5-Furandicarboxylic acid (2,5-FDCA): Used in the production of bio-based polymers.
Uniqueness
3-(Furan-2-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione is unique due to its combination of a furan ring and a purine structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with biological targets in ways that simpler furan or purine derivatives cannot.
Eigenschaften
Molekularformel |
C12H11N4O3+ |
|---|---|
Molekulargewicht |
259.24 g/mol |
IUPAC-Name |
3-(furan-2-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C12H11N4O3/c1-7-13-9-10(14-7)16(6-8-4-3-5-19-8)12(18)15(2)11(9)17/h3-5H,6H2,1-2H3/q+1 |
InChI-Schlüssel |
QJXUWNCWFVXKJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=[N+](C(=O)N(C(=O)C2=N1)C)CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12353223.png)
![1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12353229.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-5H-purin-6-one](/img/structure/B12353236.png)

![N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12353240.png)
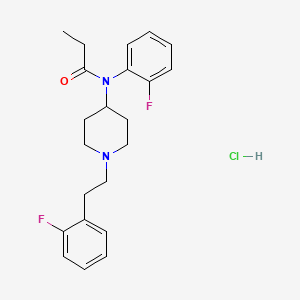


![beta-D-Glucopyranuronic acid, 1-[5-[4'-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-](/img/structure/B12353266.png)
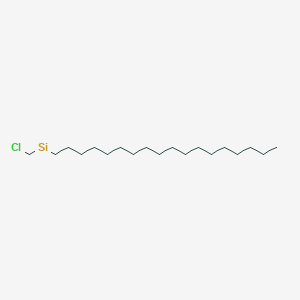
![1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione](/img/structure/B12353275.png)
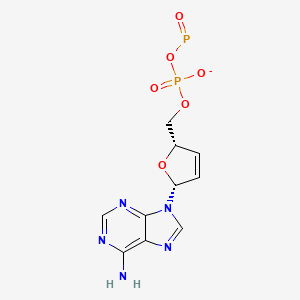
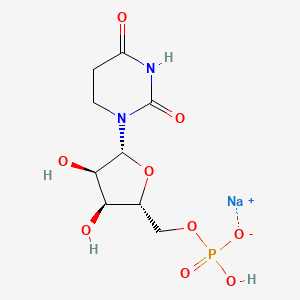
![5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylate](/img/structure/B12353286.png)
